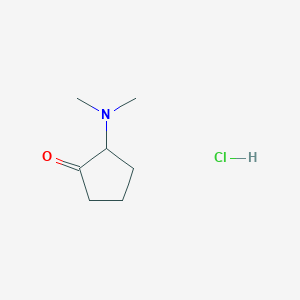
2-(Dimethylamino)cyclopentan-1-one hydrochloride
Overview
Description
Scientific Research Applications
Cytotoxic Agents in Cancer Research
A study demonstrated that a series of compounds related to 2-(Dimethylamino)cyclopentan-1-one hydrochloride, specifically 2-(1-cyclopenten-1-yl)-2-[2-(dimethylamino)ethyl]-5-(E)-benzylidene cyclopentanone hydrochlorides, exhibited cytotoxic activity toward human cancer cell lines. This indicates potential applications in cancer research and treatment strategies (Chen et al., 1994).
Antitumor and Antimicrobial Properties
Another research found that derivatives of 2-(Dimethylamino)cyclopentan-1-one hydrochloride, specifically 5-(Dimethylaminomethyl)cyclopentanone-2-acetic acid hydrochloride, showed antitumor and antimicrobial activities. This suggests its potential use in the development of new antimicrobial and antitumor agents (Umezawa & Kinoshita, 1960).
Pharmacological Research Tool
A cell-based screen identified a compound related to 2-(Dimethylamino)cyclopentan-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This indicates its usefulness as a pharmacological research tool and potential drug lead (Croston et al., 2002).
Synthesis of Structurally Diverse Libraries
Research has been conducted on using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material in alkylation and ring closure reactions. This approach is aimed at generating a structurally diverse library of compounds, demonstrating the chemical versatility of such substances (Roman, 2013).
Antiinflammatory and Analgesic Activities
A series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones, related to 2-(Dimethylamino)cyclopentan-1-one hydrochloride, were synthesized and tested for antiinflammatory and analgesic activities. The results indicated significant antiinflammatory activity and minimal cytotoxicity for most compounds, showing potential in the development of new antiinflammatory drugs (Chen et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-(dimethylamino)cyclopentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8(2)6-4-3-5-7(6)9;/h6H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPJOFLRDOORIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)cyclopentan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




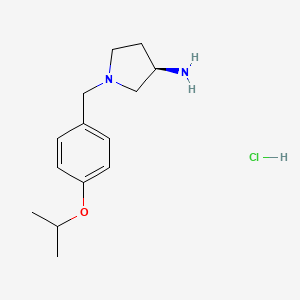

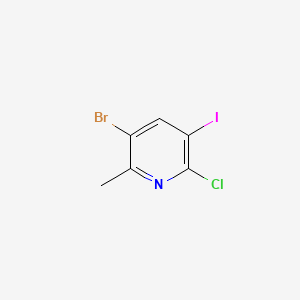
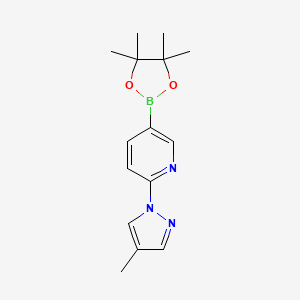
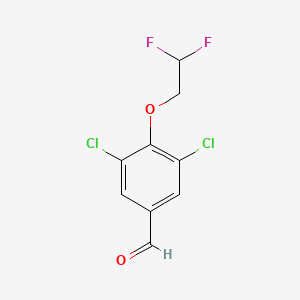
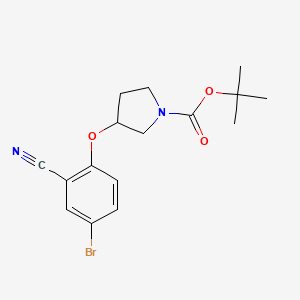
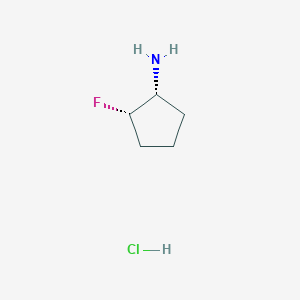
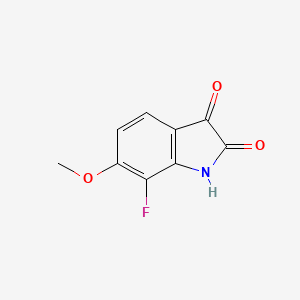
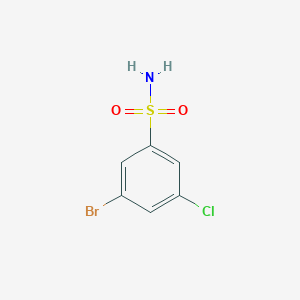
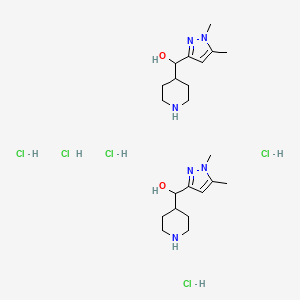
![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)
![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)